8-(N-Methyl)mitozolomide is a derivative of the antitumor agent mitozolomide, which is classified as an alkylating agent. Alkylating agents are known for their ability to introduce alkyl groups into DNA, leading to cell death, particularly in rapidly dividing cells such as cancer cells. Mitozolomide itself is an imidazotetrazine compound that has shown promise in treating various cancers, particularly glioblastoma multiforme. The modification at the 8-position with a methyl group enhances its pharmacological profile and may influence its metabolic stability and efficacy against tumor cells.
Mitozolomide and its derivatives, including 8-(N-Methyl)mitozolomide, belong to a class of compounds known as imidazotetrazines. These compounds are characterized by their unique bicyclic structure which contributes to their biological activity. The classification of 8-(N-Methyl)mitozolomide as an alkylating agent highlights its mechanism of action, which involves the formation of DNA adducts leading to cytotoxicity in cancer cells.
The synthesis of 8-(N-Methyl)mitozolomide typically involves chemical modifications to the parent compound, mitozolomide. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 8-(N-Methyl)mitozolomide features a bicyclic imidazotetrazine core with a methyl group substituted at the 8-position. This modification can influence both its lipophilicity and interaction with biological targets.
8-(N-Methyl)mitozolomide undergoes several key chemical reactions:
The mechanism by which 8-(N-Methyl)mitozolomide exerts its antitumor effects primarily involves:
Research indicates that the efficiency of DNA methylation correlates with cytotoxicity levels observed in various cancer cell lines, suggesting a direct relationship between structural modifications and therapeutic efficacy.
Relevant studies have provided insights into how these properties influence both pharmacokinetics and pharmacodynamics, impacting therapeutic outcomes.
8-(N-Methyl)mitozolomide has potential applications in:
8-(N-Methyl)mitozolomide (CAS 85622-96-4) is an imidazotetrazine derivative with the systematic name 3-(2-chloroethyl)-N-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide [3] [5]. Its molecular formula is C₈H₉ClN₆O₂, corresponding to a molecular weight of 256.65 g/mol. The compound features a bicyclic core consisting of fused imidazole and tetrazine rings, with key substituents at three positions:
Synonyms include 8-NMM and 3-(2-chloroethyl)-8-methylcarbamoyl-[3H]-imidazo[5,1-d]-1,2,3,5-tetrazin-4-one [5]. Density functional theory (DFT) calculations indicate a planar bicyclic system with polarized bonds at the C4=O and C8-CON(CH₃) sites, facilitating nucleophilic attack during hydrolytic activation [8].
Table 1: Key Identifiers of 8-(N-Methyl)mitozolomide
Property | Value |
---|---|
CAS Registry Number | 85622-96-4 |
Molecular Formula | C₈H₉ClN₆O₂ |
Molecular Weight | 256.65 g/mol |
Systematic Name | 3-(2-chloroethyl)-N-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |
Synonyms | 8-NMM; 3-(2-chloroethyl)-8-methylcarbamoyl-[3H]-imidazo[5,1-d]-1,2,3,5-tetrazin-4-one |
Structurally, 8-(N-methyl)mitozolomide differs from its parent compound mitozolomide (CAS 85622-95-3) solely through N-methylation of the C8 carboxamide group. Mitozolomide has the formula C₇H₇ClN₆O₂ (MW 242.62 g/mol) with an unsubstituted carboxamide (-CONH₂) at C8 [6] [10]. Both compounds share the 3-(2-chloroethyl) substituent, which contrasts with temozolomide’s 3-methyl group [2] [8].
Mechanistic divergence arises from these structural differences:
Table 2: Structural and Functional Comparison of Imidazotetrazines
Compound | R at N3 | R at C8 | Molecular Weight | DNA Interaction | Clinical Status |
---|---|---|---|---|---|
Mitozolomide | 2-chloroethyl | -CONH₂ | 242.62 g/mol | Cross-linking alkylator | Phase II discontinued |
8-(N-Methyl)mitozolomide | 2-chloroethyl | -CONHCH₃ | 256.65 g/mol | Reduced cross-linking | Experimental |
Temozolomide | Methyl | -CONH₂ | 194.15 g/mol | Monofunctional alkylator | FDA-approved (glioblastoma) |
The imidazotetrazine scaffold permits strategic modifications to modulate reactivity, stability, and DNA-binding specificity:
Table 3: Electronic and Steric Effects of C8 Substituents
C8 Group | Hammett Constant (σₘ) | Hydrogen-Bond Capacity | Half-life (pH 7.4) | Cytotoxicity (TLX5 lymphoma, T/C%) |
---|---|---|---|---|
-CONH₂ | -0.15 | Donor/Acceptor | 1.9 h | 458 (mitozolomide) |
-CONHCH₃ | -0.28 | Acceptor only | 3.1 h | Not reported |
-SO₂NH₂ | +0.57 | Donor/Acceptor | 0.8 h | 290 (CCRG81045) |
-SO₂CH₃ | +0.72 | Acceptor only | 0.5 h | 125 |
Structure-Activity Insights:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7